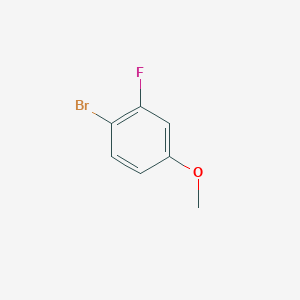

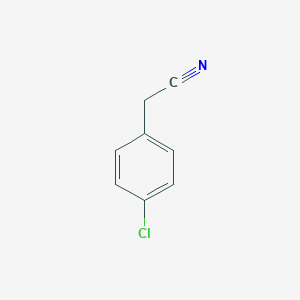

![molecular formula C19H28O3 B122463 (3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 63518-24-1](/img/structure/B122463.png)

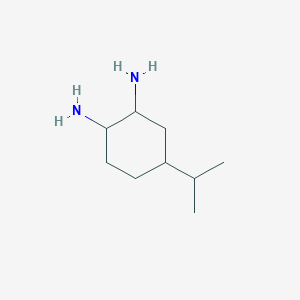

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a type of 3beta-sterol, a cholestanoid, a C27-steroid, and a 3beta-hydroxy-Delta(5)-steroid . It plays a role as a human metabolite, a mouse metabolite, a Daphnia galeata metabolite, and an algal metabolite .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 17α-hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione) has been used as a starting material. The 3-keto group is converted to an enol ether using ethanol and formic acid triethyl ester, followed by halogenation at the 6-position with carbon tetrabromide. The 3-keto group is then restored, and the 17-hydroxy group is acetylated .Molecular Structure Analysis

The molecular formula of the compound is C27H44O . It has a molecular weight of 384.638 Da and a mono-isotopic mass of 384.339203 Da . The compound has 9 defined stereocenters .科学研究应用

Crystal Structure and Conformation

The compound exhibits a complex steroidal structure, with fused four-ring systems often adopting chair, half-chair, or envelope conformations. For instance, in one study, the crystal structure of a derivative showed rings A and C in chair conformations and rings B and D in half-chair and envelope conformations, respectively (Zhou et al., 2015). This unique arrangement facilitates weak intermolecular interactions, linking molecules into distinct layers or chains in the crystal lattice, as observed in different steroidal compounds (Ketuly et al., 2010).

Cryosynthesis and Nanoparticle Formation

The cryosynthesis technique has been applied to create nanoparticles of similar compounds, significantly reducing particle size without altering the molecular structure. This process enhances specific properties like reduced cytotoxicity, potentially broadening the compound's applicability in medical and material sciences (Морозов et al., 2015).

Antimicrobial and Anticancer Activities

Derivatives of similar steroidal compounds have demonstrated promising biological activities. For instance, triorganotin(IV) derivatives showed significant antifungal and anticancer activities against certain strains and cell lines, highlighting the potential for these compounds in therapeutic applications (Shaheen et al., 2014).

属性

IUPAC Name |

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h4,11-13,15,17,20,22H,3,5-10H2,1-2H3/t11-,12-,13-,15-,17+,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOFTYQPDOWJT-DZPFYSMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

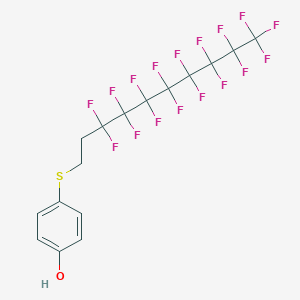

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

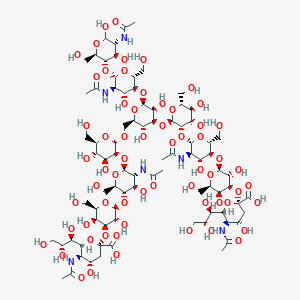

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)